6-Methyl-3-propoxypicolinic acid
Description
6-Methyl-3-propoxypicolinic acid is a picolinic acid derivative featuring a methyl group at the 6-position and a propoxy group at the 3-position of the pyridine ring. Picolinic acid derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and coordination chemistry due to their chelating and bioactive properties .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
6-methyl-3-propoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-3-6-14-8-5-4-7(2)11-9(8)10(12)13/h4-5H,3,6H2,1-2H3,(H,12,13) |
InChI Key |
SKPPXWADBRJQQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(N=C(C=C1)C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences between 6-methyl-3-propoxypicolinic acid and related compounds from the evidence:
| Compound Name | Substituent at 6-Position | Substituent at 3-Position | Key Functional Groups |
|---|---|---|---|
| This compound | Methyl (-CH₃) | Propoxy (-OCH₂CH₂CH₃) | Carboxylic acid (-COOH) |
| 6-((Methylsulfonyl)methyl)picolinic acid (6) | (Methylsulfonyl)methyl (-CH₂SO₂CH₃) | None | Carboxylic acid, sulfonyl |
| 6-(Methylsulfonamido)picolinic acid (7) | Methylsulfonamido (-NHSO₂CH₃) | None | Carboxylic acid, sulfonamide |
| 6-(BOC-Methylamino)pyridine-3-boronic acid | BOC-protected methylamino | Boronic acid (-B(OH)₂) | Boronic acid, BOC-amine |
Structural Implications :
- The methyl group at C6 may sterically hinder interactions at this position.
- Sulfonyl/Sulfonamide Analogs (6,7) : Sulfonyl and sulfonamide groups introduce strong electron-withdrawing effects, increasing acidity of the carboxylic acid moiety and influencing binding affinity in enzyme inhibition studies .
- Boronic Acid Derivative () : The boronic acid group enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the carboxylic acid-focused analogs .
Physicochemical Properties
| Property | This compound (Predicted) | Compound 6 | Compound 7 | Compound 8 |
|---|---|---|---|---|
| Physical State | Crystalline solid | White solid | White solid | Yellow oil |
| Solubility | Moderate in polar solvents (e.g., DMF, THF) | High in DMF | High in CH₂Cl₂ | Low in water |
| Stability | Stable under refrigeration | Stable at RT | Stable at RT | Requires inert storage |
Notes:
Critical Observations :
- The boronic acid derivative poses environmental risks (e.g., water contamination), necessitating stringent cleanup protocols compared to picolinic acid analogs .
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